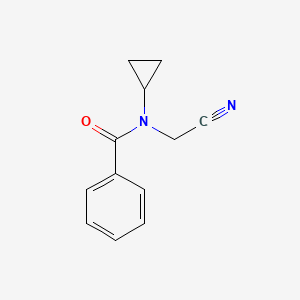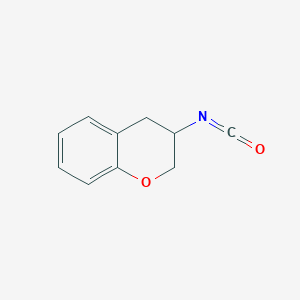
Anhydro-6-demethyltetracycline
Übersicht
Beschreibung
Anhydro-6-demethyltetracycline is a derivative of tetracycline antibiotics . Tetracyclines are a group of broad-spectrum antibiotic compounds that have a common basic structure and are either isolated directly from several species of Streptomyces bacteria or produced semi-synthetically from those isolated compounds . The simplest tetracycline with measurable antibacterial activity is 6-deoxy-6-demethyltetracycline .
Synthesis Analysis
Tetracyclines have become preferred targets for natural product synthesis . On an industrial scale, they became readily available by fermentation and partial synthesis . A remarkable milestone was set by Andrew Myers in 2005 with the convergent total synthesis of (−)-doxycycline, as well as numerous azatetracyclines and pentacyclines .Molecular Structure Analysis
Tetracycline molecules comprise a linear fused tetracyclic nucleus (rings designated A, B, C, and D) to which a variety of functional groups are attached . They differ from each other by the presence of chloro, methyl, and hydroxyl groups .Chemical Reactions Analysis
Tetracyclines have been targeted for natural product synthesis since their structure elucidation in the 1950s . The first part of Woodward’s total synthesis of 6-demethyl-6-dehydroxytetracycline involved saponification and decarboxylation, followed by a reaction with glyoxylic acid t-butylester with catalytic amounts of magnesium methanolate .Wissenschaftliche Forschungsanwendungen
Automated Chemical Assay Method
An automated chemical assay method for the determination of 6-demethylchlortetracycline was developed, which also produces small amounts of 6-demethyltetracycline. This method is based on the different rates of conversion of these compounds to their anhydro forms, involving a decrease in absorbancy at specific wavelengths, automated using an AutoAnalyzer system and Beckman Model “B” spectrophotometers (Kelly & Wilson, 1965).
Determination in 6-demethylchlortetracycline HCl
A study on the determination of 6-demethyltetracycline HCl in 6-demethylchlortetracycline HCl using nitric acid to form a stable colored derivative for measurement was conducted. This method differentiated 6-demethyltetracycline from 6-demethylchlortetracycline under similar conditions, with direct measurement or extraction possibilities (Chiccarelli, 1968).
Tetracycline and tRNA Competition in Ribosomes
Fluorescence anisotropy studies indicated that 6-demethylchlortetracycline binds to the ribosome of E. coli, competing with tRNA at both P and A sites. This provided a quantitative assessment of the interaction of this antibiotic with the ribosomal A site and demonstrated an interaction with the P site as well (Epe, Woolley, & Hornig, 1987).
Gene Identification in Chlortetracycline Biosynthesis
Research identified and cloned a gene essential for the biosynthesis of 6-demethyltetracycline in Streptomyces aureofaciens, highlighting its role in the final step of chlortetracycline biosynthesis. The gene, tchA, encodes a protein with a similarity to FbiB, involved in the modification of a cofactor in Mycobacterium bovis (Nakano et al., 2004).
Ribosomal Binding Studies
The binding of demeclocycline (6-demethylchlortetracycline) to ribosomes and ribosomal subunits from Escherichia coli was investigated using fluorescence anisotropy, revealing a strong, specific interaction with 70S and 30S particles but not with 50S subunits (Epe & Woolley, 1984).
Biosynthetic Gene Cluster Overexpression
A study focused on cloning and integrated overexpression of the 6-demethylchlortetracycline biosynthetic gene cluster in Streptomyces aureofaciens. This approach resulted in a significant increase in the production of 6-demethylchlortetracycline, showcasing its application in enhancing antibiotic production (Wu, Huang, Min, & Hu, 2017).
Wirkmechanismus
Target of Action
Anhydro-6-demethyltetracycline, like other tetracyclines, primarily targets bacterial ribosomes . The ribosome is a crucial component of the bacterial protein synthesis machinery. Tetracyclines bind to the 30S and 50S ribosomal subunits, which are essential for protein synthesis .
Mode of Action
The mode of action of this compound involves inhibiting bacterial protein synthesis. It binds reversibly to the 30S and 50S ribosomal subunits, preventing the aminoacyl tRNA from binding to the A site of the ribosome . This interaction impairs protein synthesis, inhibiting cell growth .
Biochemical Pathways
Tetracyclines, including this compound, are derived from the polyketide biosynthesis pathway . This pathway involves the construction of complex organic compounds from simple precursors, leading to a wide variety of structures and functions. The inhibition of protein synthesis by tetracyclines affects various biochemical pathways in bacteria, disrupting their normal functions .
Pharmacokinetics
The pharmacokinetics of tetracyclines, including this compound, are complex and can vary significantly between different compounds . Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence the bioavailability of these compounds.
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. By preventing protein synthesis, the compound disrupts essential cellular processes, leading to a bacteriostatic effect . This means it inhibits the growth and reproduction of bacteria, rather than killing them directly .
Action Environment
The action of this compound, like other tetracyclines, can be influenced by various environmental factors. For instance, the presence of tetracycline-resistant pathogens can limit the effectiveness of these agents . Furthermore, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances .
Biochemische Analyse
Biochemical Properties
Anhydro-6-demethyltetracycline plays a crucial role in biochemical reactions, particularly in inhibiting bacterial protein synthesis. It interacts with the 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA to the mRNA-ribosome complex, thereby inhibiting protein synthesis . This compound also interacts with various enzymes and proteins, including ribosomal protection proteins and efflux transporters, which can influence its efficacy and resistance mechanisms . The nature of these interactions is primarily based on the binding affinity of this compound to the ribosomal RNA and its ability to evade bacterial resistance mechanisms .
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis, leading to cell death. In eukaryotic cells, it can influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to modulate the expression of genes involved in inflammatory responses and apoptosis . Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 30S ribosomal subunit, where it inhibits the binding of aminoacyl-tRNA to the mRNA-ribosome complex . This binding prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis . Additionally, this compound can inhibit the activity of tetracycline destructases, enzymes that degrade tetracycline antibiotics, thereby enhancing its efficacy . This compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other chemicals . Over time, this compound can degrade into inactive forms, reducing its efficacy . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit bacterial growth without causing significant toxicity . At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the efficacy of the compound increases with dosage up to a certain point, beyond which toxicity becomes a concern .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism . The metabolic products of this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported into cells via specific transporters, where it accumulates in the cytoplasm and other cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and ribosomes . Its activity and function can be influenced by its subcellular localization, as it interacts with different biomolecules in these compartments . Targeting signals and post-translational modifications play a role in directing this compound to specific organelles.
Eigenschaften
IUPAC Name |
(4S,4aS,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29/h3-6,10,15,24-25,28,30H,7H2,1-2H3,(H2,22,29)/t10-,15-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMODNONNZFRNH-QYAMTVPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3=C(C(=C4C(=C3)C=CC=C4O)O)C(=O)C2(C(=C(C1=O)C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2CC3=C(C(=C4C(=C3)C=CC=C4O)O)C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873774 | |
| Record name | Anhydro-6-demethyltetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4496-85-9 | |
| Record name | Anhydrotetracycline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anhydro-6-demethyltetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine hydrochloride](/img/structure/B1373761.png)
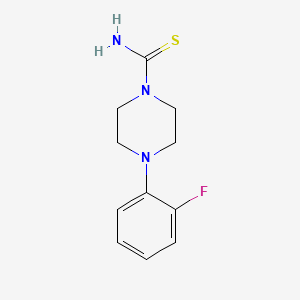
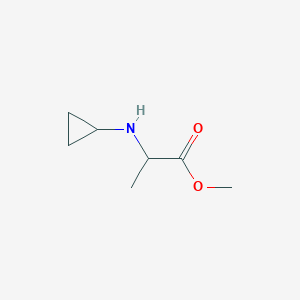
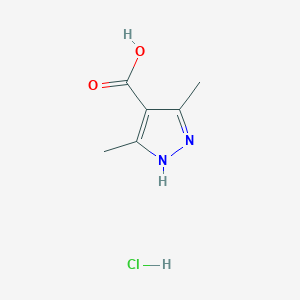
![2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373768.png)
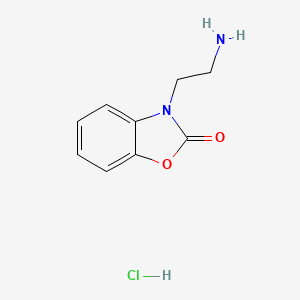
![4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373772.png)
amine](/img/structure/B1373773.png)
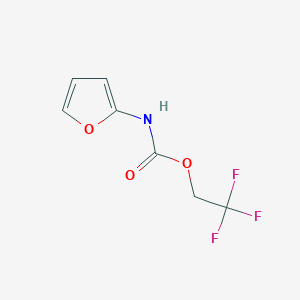
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1373778.png)

